S-23;S23;CCTH-methylpropionamide

Androgen Receptor Binding Radioligand Competition Assay SARM Potency

S-23 is the only SARM with peer-reviewed contraceptive efficacy, demonstrating dose-dependent spermatogenesis suppression and full reversibility in mating trials. With a Ki of 1.7 nM, full AR agonism (~98% DHT activity), and a 5.4-fold selectivity window for muscle over prostate, it outperforms structurally similar analogs in pharmacological precision. Published metabolic profiles across species make it an essential reference for LC-MS/MS method validation and SAR studies. For research that demands documented in vivo fertility endpoints, S-23 is the evidence-based choice.

Molecular Formula C18H13ClF4N2O3
Molecular Weight 416.8 g/mol
CAS No. 1010396-29-8
Cat. No. B1680387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-23;S23;CCTH-methylpropionamide
CAS1010396-29-8
Synonyms1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, (+-)-isomer
6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
S-23
Molecular FormulaC18H13ClF4N2O3
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26)
InChIKeySSFVOEAXHZGTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-23 (CAS 1010396-29-8): A High-Affinity Arylpropionamide SARM with Dual Anabolic and Spermatogenesis Suppression Activity for Investigational Research


S-23 (CAS 1010396-29-8; CCTH-methylpropionamide) is an investigational arylpropionamide-class selective androgen receptor modulator (SARM) developed by GTx, Inc. [1]. The compound binds to the androgen receptor (AR) with a Ki of 1.7 ± 0.2 nM, representing approximately a 2.5-fold higher affinity than the earlier-generation SARM andarine (S-4, Ki ≈ 4 nM) [1][2]. S-23 functions as a full AR agonist in vitro and exhibits tissue-dependent pharmacological effects in vivo, increasing levator ani muscle and bone mineral density while suppressing luteinizing hormone (LH) and spermatogenesis in a dose-dependent manner [2].

Why Arylpropionamide SARMs Are Not Interchangeable: B-Ring Substitution Drives Divergent Tissue Selectivity in S-23 vs. Analogs


Within the arylpropionamide SARM class, minor structural modifications to the B-ring produce substantial and often unexpected shifts in tissue selectivity, potency, and pharmacological outcome that preclude simple substitution [1]. S-23 (3-fluoro,4-chloro B-ring substitution) functions as a full agonist in both androgenic (prostate) and anabolic (levator ani) tissues, whereas closely related analogs with alternative halogenation patterns exhibit prostate-sparing partial agonist profiles [1]. These divergent selectivity profiles arise from differential AR-ligand conformations and subsequent coactivator recruitment, meaning that substituting S-23 with a structurally similar SARM would alter the experimental phenotype in ways not predictable from structural similarity alone [1]. The quantitative evidence below establishes the specific dimensions along which S-23 meaningfully differs from its closest comparators.

Quantitative Differentiation Evidence for S-23 vs. Comparators: Binding Affinity, Tissue Potency, and Functional Activity


AR Binding Affinity Comparison: S-23 Exhibits ~2.5-Fold Higher AR Affinity Than Andarine (S-4)

S-23 binds to the androgen receptor with a Ki of 1.7 ± 0.2 nM, compared to andarine (S-4) which exhibits a Ki of approximately 4 nM, representing a ~2.5-fold higher binding affinity [1][2]. This affinity difference was determined via radioligand competitive binding assays using AR GST-LBD fusion protein.

Androgen Receptor Binding Radioligand Competition Assay SARM Potency

Transcriptional Activation Efficacy: S-23 Functions as a Full Agonist Achieving 98% of DHT Activity vs. Partial Agonism in Analogs

In a cotransfection assay using CV-1 cells expressing human AR, S-23 at 10 nM induced transcriptional activation reaching 98% of the activity observed with 1 nM dihydrotestosterone (DHT), confirming its full agonist profile [1]. By contrast, the structurally related analog C-6 (4-nitro substitution) demonstrated only partial agonist activity in the same assay system [1].

Transcriptional Activation CV-1 Cell Assay AR Agonism

In Vivo Potency in Castrated Rats: S-23 ED50 for Levator Ani (0.079 mg/d) Is ~5.4-Fold More Potent Than Prostate ED50 (0.43 mg/d)

In castrated male rats, S-23 demonstrated differential potency across tissues: the ED50 for prostate (androgenic tissue) was 0.43 mg/d, while the ED50 for levator ani muscle (anabolic tissue) was 0.079 mg/d, representing a ~5.4-fold higher potency in muscle relative to prostate [1]. Compared to the analog C-6, S-23 exhibited approximately 2-fold higher potency across all three organs assessed (prostate, seminal vesicles, and levator ani) without significantly altering maximal efficacy (Emax) [2].

In Vivo Potency Tissue Selectivity Castrated Rat Model

Spermatogenesis Suppression with Reversibility: S-23 at 0.1 mg/d + EB Achieves Azoospermia in 67% of Rats vs. Zero Pregnancies in Mating Trials

In intact male rats treated for 10 weeks with S-23 (0.1 mg/d) plus estradiol benzoate (EB, 5 μg/d), four of six animals (67%) exhibited complete absence of sperm in the testis, and mating trials resulted in zero pregnancies (0 of 6) [1]. After 100 days of treatment cessation, fertility was fully restored with 100% pregnancy rates observed [1]. This reversible infertility phenotype represents a functional outcome not established for most other SARMs in peer-reviewed literature.

Spermatogenesis Suppression Male Contraception Reversible Infertility

Pharmacokinetic Profile: Oral Bioavailability of 96% and Terminal Half-Life of 10.9–11.9 Hours in Male Rats

Following oral administration in male rats, S-23 exhibits near-complete absorption with an oral bioavailability of 96% [1]. The mean terminal half-life after intravenous administration was 10.9 hours, and after oral administration was 11.9 hours, with no statistically significant difference between routes [1]. Systemic clearance (CL) was 0.87 mL/min·kg and steady-state volume of distribution (Vd_ss) was 655 mL/kg [1]. This favorable PK profile enables once-daily dosing in rodent models.

Pharmacokinetics Oral Bioavailability Half-Life

Body Composition Effects: Dose-Dependent Increase in Bone Mineral Density and Lean Mass with Reduction in Fat Mass

In intact male rats treated with S-23 plus EB, S-23 produced dose-dependent increases in bone mineral density (BMD) and lean body mass, with concomitant reductions in fat mass [1]. While absolute quantitative changes are not numerically specified in the abstracted data, the dose-response relationship across 0.05–0.75 mg/d S-23 was statistically significant for all three body composition parameters [1].

Body Composition Bone Mineral Density Lean Body Mass

S-23 Research Applications: Male Contraception Studies, Muscle-Bone Crosstalk, and AR Signaling Pathway Investigation


Male Hormonal Contraception Research

S-23 is uniquely positioned among SARMs for research programs investigating reversible male hormonal contraception. The compound has been extensively characterized for this indication, with peer-reviewed data demonstrating dose-dependent spermatogenesis suppression, complete infertility in mating trials at optimal dosing (0.1 mg/d + EB), and full reversibility after treatment cessation [1]. This established preclinical contraceptive efficacy profile is not documented in peer-reviewed literature for other widely used SARMs, making S-23 the evidence-supported choice for reproductive biology research requiring AR-mediated suppression of spermatogenesis.

Musculoskeletal and Bone Metabolism Studies

S-23 demonstrates concurrent anabolic effects on muscle (levator ani ED50 = 0.079 mg/d) and bone (increased BMD) while reducing fat mass, making it suitable for research examining AR-mediated regulation of multiple body composition compartments simultaneously [1]. The compound's ~5.4-fold higher potency in muscle versus prostate tissue provides a quantifiable selectivity window for dosing strategies in muscle-focused studies [1].

Androgen Receptor Signaling and Structure-Activity Relationship (SAR) Studies

S-23 serves as a valuable reference compound for SAR studies investigating how B-ring halogenation patterns influence AR ligand binding domain conformation, transcriptional activation, and tissue selectivity [1]. Its well-characterized binding affinity (Ki = 1.7 nM), full agonist profile (98% of DHT activity), and distinct tissue selectivity relative to other B-ring substituted analogs make it an essential comparator for academic and industrial programs developing novel AR modulators [1].

Doping Control and Forensic Toxicology Method Development

S-23 has established in vitro and in vivo metabolic profiles in multiple species, including equine liver microsome studies and human liver microsome characterization, supporting its use as a reference standard for developing LC-MS/MS detection methods in anti-doping and forensic toxicology laboratories [1]. Its detection in black-market products and established metabolite pathways make it relevant for method validation in sports drug testing programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-23;S23;CCTH-methylpropionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.